H-Gly-Glu-pNA

Übersicht

Beschreibung

H-Gly-Glu-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Coagulation Factor Studies

The compound H-Gly-Glu-pNA (H-Glycyl-Glutamyl-para-nitroanilide) has been utilized in the synthesis and characterization of substrates for blood coagulation factor XIII. For instance, a study by Hardes et al. (2013) found that incorporating Glu(pNA) residues into peptides led to suitable substrates for detecting the activity of factor XIIIa, a transglutaminase, in blood coagulation processes. They determined that peptides containing Glu(pNA) showed promise for convenient determination of factor XIIIa activity, useful for screening inhibitors in vitro (Hardes, Hammamy, & Steinmetzer, 2013).

Role in Enzyme Studies

In enzymology, this compound plays a critical role as a substrate for studying various enzymes. A study by Asano et al. (2010) isolated an enzyme from soybean cotyledons that showed high activity against Glu-p-nitroanilide (pNA) and Asp-pNA, providing insights into the enzyme's specificity and function (Asano et al., 2010).

Applications in Fluorescent Probe Design

This compound is also significant in designing fluorescent probes for biomedical research. For example, Jin et al. (2018) designed a near-infrared fluorescent probe based on this compound for detecting β-Glucuronidase, which is crucial in diagnosing cancer and monitoring drug metabolism (Jin et al., 2018).

Metal-Binding Studies

In the field of biochemistry, this compound has been used to study metal-binding characteristics. Bae and Mehra (1997) investigated a phytochelatin analog (Glu-Cys)2Gly for its metal-chelating properties, which has implications for phytoremediation and understanding metal toxicity in biological systems (Bae & Mehra, 1997).

Peptide Nucleic Acids Research

The compound also finds relevance in peptide nucleic acids (PNA) research. Montazersaheb et al. (2018) discussed the properties and therapeutic applications of PNA, a synthetic analog of DNA, for gene modulation and as potential pharmaceutical agents (Montazersaheb, Hejazi, & Nozad Charoudeh, 2018).

Safety and Hazards

The safety data sheet for H-Gly-Glu-pNA suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

HY-P4254, also known as H-Gly-Glu-pNA, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . The primary targets of this compound are likely to be proteins or peptides identified through this screening process. These targets can be involved in various biological processes, including protein interaction, functional analysis, and epitope screening .

Mode of Action

Given its identification through peptide screening, it’s plausible that it interacts with its targets (proteins or peptides) to modulate their function . This interaction could result in changes to the activity of the target proteins, potentially influencing various biological processes.

Biochemical Pathways

Considering its use in peptide screening, it’s likely that it could influence a variety of pathways depending on the specific proteins or peptides it targets . The downstream effects of these interactions would depend on the roles of the targeted proteins within their respective pathways.

Result of Action

The molecular and cellular effects of HY-P4254’s action would depend on the specific proteins or peptides it targets. Given its identification through peptide screening, it’s likely that it could have a wide range of effects depending on the function of the targeted proteins .

Eigenschaften

IUPAC Name |

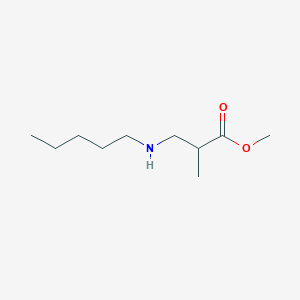

(4S)-4-[(2-aminoacetyl)amino]-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6/c14-7-11(18)16-10(5-6-12(19)20)13(21)15-8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNKCZSRIZYXAW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCC(=O)O)NC(=O)CN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)O)NC(=O)CN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)